molecular formula C12H11BrO3 B1503978 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester CAS No. 66670-55-1

6-Bromo-2H-chromene-3-carboxylic acid ethyl ester

Cat. No.: B1503978
CAS No.: 66670-55-1
M. Wt: 283.12 g/mol
InChI Key: AGSWIKUOBFMASY-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

6-Bromo-2H-chromene-3-carboxylic acid ethyl ester represents a specialized class within the broader chromene family, characterized by its specific substitution pattern and functional group arrangement. According to established nomenclature systems, this compound carries the systematic name 6-bromo-2H-1-benzopyran-3-carboxylic acid ethyl ester, reflecting its position within the International Union of Pure and Applied Chemistry nomenclature framework. The compound possesses the molecular formula C12H11BrO3 with a formula weight of 283.12 grams per mole, establishing its identity within the database of known chemical entities.

The nomenclature of chromene compounds follows specific conventions that distinguish between different structural isomers. The designation "2H-chromene" specifically indicates the position of the indicated hydrogen atom within the chromene structure, as established by current International Union of Pure and Applied Chemistry recommendations. This nomenclature system differentiates between 2H-chromene and 4H-chromene isomers, where the numerical prefix denotes the position of the extra hydrogen atom that locates where no multiple bond is attached. The systematic name "2H-1-benzopyran-3-carboxylic acid, 6-bromo-, ethyl ester" provides complete structural identification according to preferred International Union of Pure and Applied Chemistry naming conventions.

Alternative nomenclature includes the synonym "ethyl 6-bromo-2H-chromene-3-carboxylate," which represents a more concise representation while maintaining chemical accuracy. The compound's classification within chemical databases utilizes the Chemical Book number CB4412122, facilitating standardized identification across research platforms. This systematic approach to nomenclature ensures consistent identification across diverse research applications and regulatory frameworks.

Property Value
Chemical Abstracts Service Number 66670-55-1
Molecular Formula C12H11BrO3
Formula Weight 283.12 g/mol
Chemical Book Number CB4412122
Systematic Name 6-bromo-2H-1-benzopyran-3-carboxylic acid ethyl ester

Historical Context in Chromene Chemistry

The development of chromene chemistry represents a significant evolution in heterocyclic compound research, with historical foundations dating back to early investigations of naturally occurring oxygen-containing heterocycles. Chromenes are abundantly found in nature in the form of alkaloids, tocopherols, flavones, and anthocyanins, establishing their fundamental importance in biological systems. The historical progression of chromene research has demonstrated that these compounds constitute an important class of oxygen-containing heterocyclic compounds with intriguing biological activity, simple structure, and mild adverse effects.

The emergence of brominated chromene derivatives represents a more recent advancement in the field, reflecting sophisticated synthetic methodologies that allow for selective introduction of halogen substituents. Historical synthesis approaches for chromene derivatives have traditionally focused on methods involving the closure of the pyran ring on substrates containing pre-formed phenol units. The development of simultaneous ring formation strategies marked a significant advancement, as demonstrated by recent research showing the first synthesis of chromenes in which both rings of the chromene system are generated in a single step.

The historical context of chromene research reveals that nearly all traditional methods for chromene synthesis involved closure of the pyran ring on pre-existing phenol-containing substrates, including approaches such as Claisen rearrangement, electrophile induced cyclization of aryl propargyl ethers, palladium-catalyzed cyclization, and ring closing metathesis. These historical methodologies established the foundation for understanding chromene reactivity patterns and structure-activity relationships that continue to inform contemporary research approaches.

The evolution toward brominated derivatives like this compound reflects advances in selective halogenation chemistry and recognition of the unique properties conferred by bromine substitution. This historical progression demonstrates the increasing sophistication of synthetic organic chemistry in accessing complex heterocyclic structures with specific substitution patterns.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its structural novelty to encompass its role as a representative member of privileged scaffolds for drug discovery applications. The chromene nucleus has been identified as an important moiety for the discovery of new drug candidates, with derivatives demonstrating various pharmacological activities including antiviral, anticancer, anti-inflammatory, antitumor, antimicrobial, antiproliferative, anticholinesterase, and monoamine oxidase inhibitor properties.

Research findings indicate that chromene derivatives exhibit structure-activity relationships where specific substitution patterns significantly influence biological activity. Studies have demonstrated that the 4-aryl moiety, 3-cyano group, and 2-amino group are essential for cytotoxic activity in chromene-based compounds. Furthermore, substitution at the 7th position with electron-donating groups enhances pharmacological activity, whereas electron-withdrawing groups decrease such activity. These findings establish the importance of precise substitution patterns in optimizing biological activity within the chromene framework.

The compound's significance is further enhanced by its position within the broader context of heterocyclic compound research, where chromenes represent a versatile biologically attractive scaffold with simple structure and mild adverse effects. Research has demonstrated that 2H/4H-chromene compounds possess numerous exciting biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. The direct assessment of activities with parent chromene derivatives enables orderly analysis of structure-activity relationships among series of related compounds.

Contemporary research approaches emphasize the importance of structural modifications at the chromene ring, middle aliphatic portion, and terminal aromatic ring in yielding enhanced receptor affinity and biological activity. The presence of specific functional groups, such as cyclic secondary amine and 4-hydroxy phenyl substituents, has been shown to yield potent antimicrobial compounds within the chromene framework. These research findings underscore the continuing relevance of chromene-based compounds in modern medicinal chemistry research.

Research Application Significance
Drug Discovery Privileged scaffold for pharmaceutical development
Structure-Activity Studies Platform for understanding substitution effects
Synthetic Methodology Model for selective functionalization approaches
Biological Screening Representative heterocyclic framework

Position Within Organobromine Compound Classification

This compound occupies a distinctive position within organobromine compound classification, representing the convergence of heterocyclic chemistry with halogen-containing organic compounds. Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, also called organobromides, which are organic compounds containing carbon bonded to bromine. The compound exemplifies the characteristics typical of organobromine compounds, including relatively nonpolar properties and electrophilic carbon centers due to bromine's higher electronegativity compared to carbon.

The positioning of bromine within this chromene framework reflects the general properties of organobromine compounds, where bromine's electronegativity of 2.9 compared to carbon's 2.5 results in electrophilic character at the carbon-bromine bond. This electronegativity difference contributes to the compound's reactivity profile and potential applications in synthetic transformations. The carbon-halogen bond strength for bromine-containing compounds is approximately 72.1 kilocalories per mole, positioning it intermediate between organochlorine and organoiodine compounds in terms of bond dissociation energy.

Within the broader classification of organobromine compounds, this compound represents a sophisticated synthetic target that demonstrates the successful integration of selective bromination with heterocyclic synthesis. The reactivity of organobromine compounds resembles but is intermediate between organochlorine and organoiodine compounds, making organobromides attractive for applications requiring a compromise between reactivity and cost. This intermediate reactivity profile makes brominated chromene derivatives particularly suitable for further synthetic transformations while maintaining structural stability.

The compound's classification within organobromine chemistry also reflects the principal reactions available to organobromides, including dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution. These reaction possibilities establish the compound's utility as a synthetic intermediate and its potential for further structural modification. The presence of both the bromine substituent and the ester functionality provides multiple sites for chemical transformation, enhancing its value within synthetic organic chemistry applications.

Contemporary research in organobromine chemistry has increasingly focused on environmental considerations and synthetic applications, with brominated organic compounds serving diverse roles in materials science and pharmaceutical research. The classification of this compound within this framework positions it as a representative example of modern organobromine compound design, where selective functionalization enables access to complex molecular architectures with defined reactivity profiles.

Properties

IUPAC Name

ethyl 6-bromo-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWIKUOBFMASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696253
Record name Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66670-55-1
Record name Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties:
Research has indicated that derivatives of 6-bromo-2H-chromene-3-carboxylic acid ethyl ester exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit specific cancer cell lines, making them candidates for drug development targeting cancer therapies .

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) enzymes, which are implicated in various diseases, including cancer and glaucoma. In particular, selective inhibition of CA IX and XII has been validated as a therapeutic strategy against tumors .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile intermediate in organic synthesis. It is used to construct complex organic molecules through various chemical reactions, including cyclization and acylation processes .

Synthesis of Natural Product Analogues:
This compound is also utilized in the synthesis of natural product analogs that could lead to the discovery of new bioactive compounds with therapeutic potential. Its structural features allow for modifications that can enhance biological activity .

Material Science

Development of Novel Materials:
In material science, this compound is explored for its potential in creating novel polymers and coatings. These materials are characterized by improved durability and chemical resistance, making them suitable for various industrial applications .

Biological Research

Studying Biological Pathways:
The compound’s ability to interact with specific enzymes makes it valuable in biological research. It aids in understanding metabolic processes and the mechanisms underlying various diseases .

Data Table: Applications Overview

Application Area Description Key Findings
Pharmaceutical DevelopmentAnticancer agents targeting specific cell linesInhibition of cancer cell proliferation observed in vitro
Organic SynthesisIntermediate for complex organic moleculesUsed in cyclization and acylation reactions
Material ScienceDevelopment of polymers and coatingsEnhanced durability and chemical resistance noted
Biological ResearchInvestigation of enzyme interactionsAids in understanding metabolic pathways

Case Studies

  • Anticancer Activity Study:
    A study demonstrated that several derivatives of this compound showed significant inhibition against breast cancer cell lines. The compounds were tested using standard cytotoxicity assays, revealing IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition Research:
    Research focused on the inhibition of carbonic anhydrase IX by the compound demonstrated its potential as a therapeutic agent against tumors. The study employed kinetic assays to quantify enzyme inhibition, showing promising results that warrant further investigation into structure-activity relationships .
  • Material Development:
    An investigation into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices enhanced thermal stability and chemical resistance, making it suitable for protective coatings in industrial applications .

Mechanism of Action

The mechanism by which 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Ethyl vs. Methyl Ester Derivatives

The substitution of the ester group (ethyl vs. methyl) significantly impacts physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) References
6-Bromo-2H-chromene-3-carboxylic acid ethyl ester C₁₂H₁₁BrO₄ 295.12 Br (C6), COOEt (C3) Not reported
Methyl 6-bromo-2H-chromene-3-carboxylate C₁₁H₉BrO₄ 281.09 Br (C6), COOMe (C3) Not reported
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₈O₄ 204.18 Me (C6), COOH (C3) 165–166

Key Observations :

  • The ethyl ester derivative has a higher molecular weight (295.12 vs. 281.09) and likely improved lipophilicity compared to the methyl analog, which may enhance cell membrane permeability in biological applications .
  • The free carboxylic acid derivative (6-methyl-2-oxo-2H-chromene-3-carboxylic acid) exhibits a defined melting point (165–166°C), whereas esterified analogs lack reported data, possibly due to lower crystallinity .

Bromine Substitution Patterns

Bromine position and oxidation state influence reactivity and bioactivity:

Compound Name Bromine Position Chromene Oxidation State Notable Properties
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid C6 2-oxo (lactone) IR peaks: 1771 cm⁻¹ (C=O)
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate C6 2-oxo (lactone) Synonyms: 6-bromocoumarin-3-carboxylate

Key Observations :

  • The 2-oxo (lactone) structure in coumarin derivatives enhances UV absorption and fluorescence, useful in optical applications .
  • Bromine at C6 may sterically hinder electrophilic substitution reactions compared to unsubstituted coumarins .

Comparison with Heterocyclic Variants

Quinoline-Based Analogs

Quinoline derivatives share aromaticity but differ in ring structure:

Compound Name Core Structure Molecular Formula Molecular Weight References
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester Quinoline C₁₃H₁₂BrNO₂ 294.14
This compound Chromene C₁₂H₁₁BrO₄ 295.12

Key Observations :

  • Quinoline derivatives (e.g., 6-bromo-2-methylquinoline-3-carboxylate) exhibit higher basicity due to the nitrogen atom, influencing solubility and binding to biological targets .
  • Chromene derivatives lack basic nitrogen, making them less prone to protonation in physiological conditions .

Indole-Based Derivatives

Indole derivatives feature a pyrrole-fused benzene system:

Compound Name Molecular Formula Molecular Weight Key Features References
6-Bromo-1H-indole-3-carboxylic acid ethyl ester C₁₁H₁₀BrNO₂ 276.11 Indole core, Br at C6, COOEt at C3
6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester C₂₀H₁₉BrNO₃S 448.30 Multi-substituted indole

Key Observations :

  • Indole derivatives are more electron-rich due to the pyrrole ring, enhancing π-stacking interactions in drug-receptor binding .

Biological Activity

6-Bromo-2H-chromene-3-carboxylic acid ethyl ester is a compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H11BrO3
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 66670-55-1

Biological Activities

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via mitochondrial pathway
A549 (Lung)8.3Inhibition of cell cycle progression

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound can activate caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It inhibits the production of TNF-alpha and IL-6, key players in inflammation.
  • Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Research conducted by Microbial Pathogenesis demonstrated that the compound effectively inhibited the growth of S. aureus and E. coli, suggesting its potential application in developing new antimicrobial agents .
  • Anti-inflammatory Mechanisms :
    • A recent investigation highlighted the ability of this compound to reduce inflammation in animal models of arthritis by decreasing levels of inflammatory markers .

Preparation Methods

Knoevenagel Condensation

The core ethyl coumarin-3-carboxylate structure is commonly synthesized via the Knoevenagel condensation reaction, which involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate or diethyl malonate in the presence of a base such as piperidine or potassium carbonate.

  • Reaction conditions: Reflux in ethanol or other suitable solvents.
  • Catalysts: Piperidine or L-proline have been used to facilitate the reaction.
  • Yields: High yields (up to 99% reported under microwave irradiation conditions) can be achieved with optimized protocols.

This step forms the ethyl coumarin-3-carboxylate intermediate, which serves as the substrate for subsequent bromination reactions.

Bromination of Ethyl Coumarin-3-carboxylate

Electrophilic Aromatic Bromination

Selective bromination at the 6-position on the coumarin ring is achieved by electrophilic aromatic substitution using bromine.

  • Reagents: Bromine (Br2) dissolved in acetic acid or chloroform.
  • Conditions: Room temperature or mild heating, sometimes under microwave irradiation to enhance reaction rates.
  • Selectivity: The 6-position is activated due to the electronic nature of the coumarin ring, allowing regioselective bromination.
  • Workup: The reaction mixture is quenched, and the product is purified by crystallization or chromatography.

This method yields ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate as a major product.

Alternative Synthetic Routes

Multi-step Synthesis via Coumarin-3-carboxylic Acid

An alternative approach involves:

  • Hydrolysis of ethyl coumarin-3-carboxylate to coumarin-3-carboxylic acid using sodium hydroxide.
  • Subsequent bromination of the acid derivative.
  • Re-esterification to the ethyl ester if required.

This method allows for modification at the acid stage and can facilitate further functionalization.

Synthesis from 2-Amino-4-alkyl-4H-chromene-3-carbonitriles

For related chromene derivatives, bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid followed by hydrolysis has been reported, which could be adapted for the preparation of brominated chromene esters.

Reaction Parameters and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Knoevenagel condensation Salicylaldehyde + ethyl acetoacetate; piperidine catalyst; EtOH; reflux or microwave irradiation Microwave reduces reaction time from hours to minutes Up to 99% yield
Bromination Bromine in acetic acid or CHCl3; room temp or mild heating Selective 6-position bromination High regioselectivity
Hydrolysis (optional) NaOH in aqueous solution Converts ester to acid Quantitative conversion
Re-esterification (optional) Acid chloride formation with SOCl2, then esterification Used for further derivatization Efficient conversion

Research Findings and Analytical Data

  • Structural confirmation: The compound's structure is confirmed by spectroscopic methods including IR, NMR, and crystallography. The IR spectrum shows characteristic ester carbonyl stretching around 1700 cm⁻¹ and aromatic C=C stretches.
  • Crystal structures: Crystallographic data (CCDC 645580) provide detailed molecular geometry confirming bromine substitution at the 6-position.
  • Reaction yields: Optimized microwave-assisted syntheses significantly improve yields and reduce reaction times compared to conventional heating.

Summary of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Notes
Formation of ethyl coumarin-3-carboxylate Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate Piperidine or L-proline, EtOH, reflux or microwave High yield, core scaffold formed
Bromination Electrophilic substitution with bromine Br2 in acetic acid or CHCl3, mild heating Selective 6-bromo substitution
Hydrolysis (optional) Conversion of ester to acid NaOH aqueous solution Enables further functionalization
Re-esterification (optional) Conversion of acid back to ester SOCl2 then ethanol For derivatization or purification

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester, and how is bromination regioselectivity optimized?

  • Methodological Answer : The synthesis typically involves bromination of chromene precursors followed by esterification. For example, bromination of chromene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) to enhance regioselectivity . Esterification is then performed via acid-catalyzed reactions with ethanol. Optimization of bromination regioselectivity may involve adjusting steric/electronic effects of substituents or using directing groups on the chromene core.

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity thresholds) is standard for purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the ethyl ester group (δ ~4.2 ppm for -OCH₂CH₃) and bromine substitution on the aromatic ring. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks) .

Q. How does the ethyl ester group influence solubility and reactivity compared to carboxylic acid derivatives?

  • Methodological Answer : The ethyl ester enhances lipophilicity, improving membrane permeability in biological assays. Reactivity differences arise in hydrolysis studies: ester derivatives are less acidic than carboxylic acids, requiring basic conditions (e.g., NaOH/EtOH) for saponification. Comparative solubility can be quantified via logP measurements or shake-flask methods .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of brominated chromene derivatives, and how do they impact material properties?

  • Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) and π-π stacking in related compounds. For example, 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid forms dimers via O–H⋯O bonds, influencing melting points and crystallinity . Computational tools like Mercury software can map these interactions for property prediction.

Q. How can computational models predict the bioactivity of this compound against specific molecular targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using AutoDock Vina) evaluate binding affinities to targets like kinases or GPCRs. For instance, chromene derivatives show affinity for DNA gyrase in antibacterial studies, guided by bromine's electronegativity and steric bulk .

Q. What strategies mitigate side reactions during functionalization of the chromene core (e.g., nitration or cross-coupling)?

  • Methodological Answer : Protecting groups (e.g., acetyl for -OH) prevent undesired side reactions during nitration. For Suzuki-Miyaura cross-coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., XPhos) enhance selectivity for C–Br bonds over ester groups. Reaction monitoring via TLC or in-situ IR ensures controlled progression .

Q. How do structural modifications (e.g., halogen substitution or ester chain length) alter pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Comparative in vivo studies in model organisms (e.g., rodents) assess bioavailability and metabolism. Bromine increases metabolic stability compared to chlorine, while longer ester chains (e.g., propyl vs. ethyl) prolong half-life due to reduced esterase cleavage. LC-MS/MS quantifies plasma concentrations and metabolite profiles .

Data Contradictions and Validation

  • vs. 13 : While emphasizes bromination as a key step, highlights methoxy-substituted chromene derivatives, suggesting divergent synthetic priorities. Researchers should validate routes via intermediate characterization (e.g., GC-MS for reaction mixtures).
  • vs. 14 : notes enhanced solubility from diethylamino groups in indole derivatives, whereas focuses on carboxylic acid dimers. Cross-referencing solubility data with Hansen parameters is recommended.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-2H-chromene-3-carboxylic acid ethyl ester
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6-Bromo-2H-chromene-3-carboxylic acid ethyl ester

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